5-Cyano-2'-deoxycytidine
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Overview
Description
5-Cyano-2’-deoxycytidine is a nucleoside analog that plays a significant role in nucleoside chemistry. This compound is particularly important in the biomedical industry due to its diverse applications, including the synthesis of antiviral medications such as ribavirin and sorivudine . Its molecular formula is C10H12N4O4, and it has a molecular weight of 252.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyano-2’-deoxycytidine can be synthesized from 5-iodo-2’-deoxyuridine using cuprous cyanide. This method involves the substitution of the iodine atom with a cyano group, resulting in the formation of 5-cyano-2’-deoxyuridine . The reaction conditions typically require the presence of a suitable solvent and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-cyano-2’-deoxycytidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-cyano-2’-deoxycytidine include cuprous cyanide for substitution reactions and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, suitable solvents, and sometimes catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of 5-cyano-2’-deoxycytidine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of cyano-substituted nucleosides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-Cyano-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs and derivatives.
Biology: The compound is studied for its potential to be incorporated into DNA and RNA, affecting genetic processes and cellular functions.
Mechanism of Action
The mechanism of action of 5-cyano-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA methyltransferases, leading to hypomethylation of DNA. This process can reactivate tumor suppressor genes that have been silenced by aberrant DNA methylation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: Another cytidine analog with similar applications to 5-azacytidine, but with a slightly different mechanism of action.
Uniqueness
5-Cyano-2’-deoxycytidine is unique due to its specific cyano substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O4 |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-2-5-3-14(10(17)13-9(5)12)8-1-6(16)7(4-15)18-8/h3,6-8,15-16H,1,4H2,(H2,12,13,17)/t6-,7+,8+/m0/s1 |
InChI Key |
UUIDOCACRGIJJO-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#N)CO)O |
Origin of Product |
United States |
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